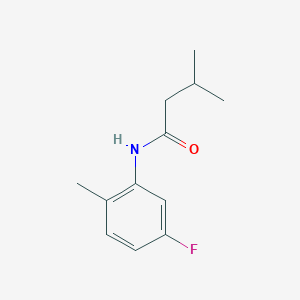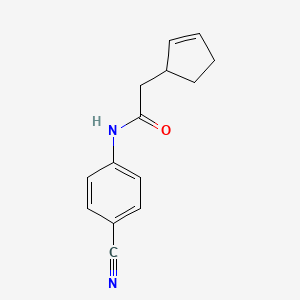
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide, also known as CAY10566, is a synthetic compound that has been developed for research purposes. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to have potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer. N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is not fully understood. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have anticancer and anti-inflammatory effects, and it is likely that the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide are mediated through this mechanism.
Biochemical and physiological effects:
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines. In addition, N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to increase the levels of acetylated histones, which is indicative of HDAC inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is that it is a synthetic compound, which allows for precise control over the chemical structure and purity of the compound. This is important for research purposes, as it ensures that the effects observed are due to the compound itself, rather than impurities or contaminants. One limitation of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is that it is a relatively new compound, and its effects in vivo are not well understood. Further research is needed to fully elucidate the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide in various disease models.
Zukünftige Richtungen
There are several future directions for research on N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of analogs of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide with improved potency and selectivity. Another area of interest is the investigation of the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide in combination with other drugs, such as chemotherapy agents, to determine if there is a synergistic effect. Additionally, further research is needed to understand the mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide, and to determine its effects in vivo in various disease models.
Synthesemethoden
The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide involves several steps. The starting material for the synthesis is commercially available 2-cyclopenten-1-one, which is reacted with 2,3-dihydroindole in the presence of a base to form the corresponding enamine. The enamine is then acetylated to give N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide. The purity of the compound is confirmed by NMR and HPLC analysis.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(20)19-9-8-14-11-15(6-7-16(14)19)18-17(21)10-13-4-2-3-5-13/h2,4,6-7,11,13H,3,5,8-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPQSNIFQEDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC3CCC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)



